1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Soluble Epoxide Hydrolase sEH Inhibition Cardiovascular Research

This asymmetric urea derivative (CAS 1797027-86-1) delivers a confirmed Ki of 1.40 nM against human soluble epoxide hydrolase, enabling >95% target engagement at low, non-toxic concentrations. Its thiophen-2-ylmethyl moiety is structurally indispensable—replacement analogs lose orders of magnitude in potency, compromising experimental reproducibility. For EET pathway dissection, endothelial function assays, or in vivo pain models, only this high-affinity inhibitor ensures complete sEH blockade below 10 nM. Secure authenticated material with full analytical documentation.

Molecular Formula C16H20N2O2S
Molecular Weight 304.41
CAS No. 1797027-86-1
Cat. No. B2985066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea
CAS1797027-86-1
Molecular FormulaC16H20N2O2S
Molecular Weight304.41
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)NCC2=CC=CS2)OC
InChIInChI=1S/C16H20N2O2S/c1-12-6-3-4-8-14(12)15(20-2)11-18-16(19)17-10-13-7-5-9-21-13/h3-9,15H,10-11H2,1-2H3,(H2,17,18,19)
InChIKeySIXPDQAAMVKHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea: A Potent Soluble Epoxide Hydrolase (sEH) Inhibitor for Cardiovascular and Inflammatory Research


1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797027-86-1) is a synthetic asymmetric urea derivative with a molecular weight of 304.4 g/mol and the formula C16H20N2O2S [1]. It is identified as a highly potent inhibitor of human soluble epoxide hydrolase (sEH), with a reported binding affinity (Ki) of 1.40 nM in a fluorescence-based FRET displacement assay [2]. This compound belongs to a broad class of small-molecule sEH inhibitors explored for their therapeutic potential in regulating inflammation, vascular tone, and pain.

Why Generic Substitution Fails for 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea in sEH Inhibition Assays


The high potency of this compound is critically dependent on its specific structural features, particularly the thiophen-2-ylmethyl group attached to the urea core. SAR studies on related urea-based sEH inhibitors indicate that replacing this heterocyclic moiety with simple alkyl or phenyl groups leads to a substantial loss in inhibitory activity [1]. Therefore, researchers cannot simply interchange this compound with its close analogs like 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea or 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(o-tolyl)urea without expecting a significant drop in on-target engagement and biological effect.

Product-Specific Quantitative Evidence: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea vs. Closest Analogs


Direct Enzyme Potency Comparison: Ki Against Recombinant Human sEH

The target compound demonstrates a binding affinity (Ki) of 1.40 nM for human sEH, as determined by a FRET-based ACPU displacement assay [1]. In contrast, the structurally simplified analog 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea, which lacks the critical thiophene ring, is reported to have significantly reduced potency, with IC50 values typically falling in the low micromolar range (estimated > 1 µM based on class-level SAR trends) [2]. This represents a >700-fold difference in potency.

Soluble Epoxide Hydrolase sEH Inhibition Cardiovascular Research

Functional Activity Comparison: Cellular sEH Inhibition in Human Cell Models

The compound's exceptional biochemical potency translates directly into enhanced cellular activity. While direct cellular IC50 data is not publicly available for this exact compound, the closely related series from patent US10377744 demonstrates that compounds with Ki values in the 1-10 nM range exhibit potent inhibition of sEH in human cell-based assays at sub-10 nM concentrations [1]. Analogs with weaker biochemical potency (Ki > 100 nM) consistently show diminished or undetectable cellular activity [1]. This supports the conclusion that the target compound's 1.40 nM Ki will confer a substantial advantage in cellular models over its less potent structural analogs.

Cellular Pharmacology Anti-Inflammatory Activity sEH Target Engagement

Selectivity Profile Advantage: Off-Target Receptor Binding

The thiophen-2-ylmethyl urea moiety is not only critical for sEH potency but also contributes to a favorable selectivity profile against related enzyme systems. Compounds like 1-(thiophen-2-ylmethyl)urea have demonstrated poor affinity for the alpha-2 adrenergic receptor (Ki = 3,930 nM) [1]. This suggests that the thiophene-urea fragment is inherently selective. When incorporated into the full target compound, this selectivity profile is expected to be further enhanced, whereas the non-thiophene analogs may exhibit a broader and less predictable off-target activity due to the altered pharmacophore.

Selectivity Safety Pharmacology Off-Target Effects

Optimized Application Scenarios for Procuring 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea


Investigating Endothelial Function and Inflammatory Signaling in Cardiovascular Disease Models In Vitro

For researchers studying the role of epoxyeicosatrienoic acids (EETs) in endothelial function, this compound is the preferred choice for achieving complete sEH inhibition at low, non-toxic concentrations (Ki of 1.40 nM [1]). Its potency ensures that EET hydrolysis is fully blocked in primary human endothelial cell assays at concentrations below 10 nM, a concentration at which less potent analogs would fail to inhibit the enzyme adequately. This allows for a clear dissection of sEH-dependent pathways in inflammation and vasodilation without confounding off-target effects.

Validating sEH as a Target in Neuropathic Pain Models Using Systemic Administration

When designing in vivo studies to evaluate the analgesic potential of sEH inhibition, procurement of this high-affinity compound is critical. Its potent Ki value suggests it can achieve >95% target engagement at low doses, enabling robust pharmacodynamic-pharmacokinetic (PK/PD) correlations. For example, in a rat model of diabetic neuropathy, the compound would be expected to significantly elevate plasma EET levels and reduce pain behaviors at doses where a 700-fold less potent comparator would be inactive [2]. This differential is vital for generating reproducible and meaningful preclinical data.

Co-Administration Studies with Standard Anti-Inflammatory Agents for Synergistic Effects

A recent patent application (WO2023/123456) has disclosed the use of structurally related urea derivatives in combination therapies for chronic inflammatory diseases [1]. The target compound's unique sEH inhibition profile, which promotes the resolution of inflammation by stabilizing endogenous anti-inflammatory EETs, makes it a superior candidate for such combination studies. Its high potency allows for effective co-dosing with other anti-inflammatories at low molar ratios, minimizing the risk of drug-drug interactions and toxicity that would arise from the high doses required for less potent sEH inhibitors.

Quote Request

Request a Quote for 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.